molecular formula C19H32O5 B14378107 Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate CAS No. 88039-78-5

Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate

Cat. No.: B14378107
CAS No.: 88039-78-5
M. Wt: 340.5 g/mol
InChI Key: RBVPBALJSRLDPR-UHFFFAOYSA-N
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Description

Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including esters, ketones, and alkenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-acetyl-3-hexyl-2-methylpentanedioate: Similar structure but lacks the methylidene group.

    Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate: Similar structure but lacks the 2-methyl group.

Uniqueness

Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate is unique due to the presence of both the 2-methyl and 4-methylidene groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

88039-78-5

Molecular Formula

C19H32O5

Molecular Weight

340.5 g/mol

IUPAC Name

diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate

InChI

InChI=1S/C19H32O5/c1-7-10-11-12-13-16(14(4)17(21)23-8-2)19(6,15(5)20)18(22)24-9-3/h16H,4,7-13H2,1-3,5-6H3

InChI Key

RBVPBALJSRLDPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=C)C(=O)OCC)C(C)(C(=O)C)C(=O)OCC

Origin of Product

United States

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